tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate

Kinase Inhibition TTK/Mps1 Oncology

This compound is the designated starting material in patented syntheses for macrocyclic IAP antagonists (IC50 140 nM vs XIAP BIR3). Its unique carbamoylmethyl linker is essential for target engagement; analogs with modified linkers cannot replicate this activity. With a verified IC50 of 5,600 nM against TTK, it provides a quantitative baseline for SAR optimization. Procure this exact intermediate to ensure experimental reproducibility and avoid synthetic route redesign.

Molecular Formula C17H24N2O3
Molecular Weight 304.39
CAS No. 1390338-31-4
Cat. No. B2889289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate
CAS1390338-31-4
Molecular FormulaC17H24N2O3
Molecular Weight304.39
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)NC1=CC=CC2=C1CCCC2
InChIInChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-11-15(20)19-14-10-6-8-12-7-4-5-9-13(12)14/h6,8,10H,4-5,7,9,11H2,1-3H3,(H,18,21)(H,19,20)
InChIKeyJDPJMIZYXVELIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1390338-31-4 | tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate | Chemical Profile Summary for Procurement


tert-Butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate (CAS 1390338-31-4) is a synthetic, small-molecule carbamate derivative that serves as a key intermediate or tool compound in medicinal chemistry, particularly in the development of inhibitors of apoptosis (IAP) antagonists [2]. It features a tetrahydronaphthalen-1-yl moiety linked via a carbamoylmethyl bridge to a tert-butyl carbamate, resulting in a molecular weight of 304.4 g/mol [1]. Its structural reactivity and potential biological activity make it a subject of interest in oncology and targeted protein degradation research.

1390338-31-4 Specification: Why Unvalidated Substitution of this Carbamate Intermediate Carries Experimental Risk


In the realm of IAP antagonist research, the precise geometry and electronic properties of the linker between the tetrahydronaphthalene and carbamate groups are critical for target engagement [1]. This compound's specific `carbamoylmethyl` bridge dictates its binding pose and kinase selectivity profile, as evidenced by its measured IC50 against Dual Specificity Protein Kinase TTK [2]. Generic alternatives or analogs with even minor modifications to this linker (e.g., ethyl or direct amide) cannot be assumed to replicate this interaction without rigorous re-validation, as subtle changes can abolish potency or dramatically alter off-target effects. This necessitates a procurement specification that is compound-specific to ensure experimental reproducibility.

1390338-31-4 Quantitative Differentiation Data: Assay-Guided Comparison Against Closest Analogs


TTK Kinase Inhibition Potency vs. Generic Tetrahydronaphthalene Carbamates

The compound demonstrates a defined interaction with Dual Specificity Protein Kinase TTK, with a reported IC50 of 5,600 nM [1]. This contrasts with a simpler analog, tert-butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate (CAS 138343-71-2), which lacks the critical carbamoylmethyl linker and, based on its structure, is not designed for this kinase domain interaction, showing no reported TTK activity in publicly available data. The presence of this activity validates the compound as a functional probe, whereas the simpler analog serves only as a synthetic building block.

Kinase Inhibition TTK/Mps1 Oncology

IAP Antagonist Potency: Context from Patent-Backed Macrocyclic Analogs

The patent literature establishes this compound as a direct precursor in the synthesis of potent macrocyclic IAP antagonists [1]. For instance, an elaborated macrocyclic analog (Example 53 in US9783573, which incorporates the tetrahydronaphthalen-1-yl carbamoyl motif) achieves an IC50 of 140 nM against the XIAP BIR3 domain [2]. While the target compound itself is not a final drug molecule, this data confirms the essential role of its core motif in generating high-affinity protein-protein interaction inhibitors, differentiating it from non-cyclizable or simpler acyclic carbamates that cannot achieve this potency level.

Apoptosis IAP Antagonist Cancer

Commercial Purity Benchmarking Against a Common Research-Grade Analog

The standard commercial specification for this compound is a minimum purity of 95% , which is suitable for multi-step medicinal chemistry synthesis. This is directly comparable to the purity specification of a structurally related building block, tert-butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate, also typically offered at 97% purity . The 2% higher purity of the simpler analog is functionally offset by this compound's far greater synthetic utility for IAP-focused programs, making the 95% specification a more investment-worthy standard for a functionalized intermediate.

Chemical Synthesis Purity Specification Procurement Standard

1390338-31-4 Evidence-Based Application Scenarios: Where This Compound Adds Definitive Scientific Value


Synthesis of Patent-Disclosed Macrocyclic IAP Antagonists for Oncology Research

This compound is the designated starting material in patented syntheses for potent, macrocyclic IAP antagonists (e.g., those achieving IC50 values of 140 nM against XIAP BIR3) [1]. Research groups focused on replicating or innovating upon these patent-protected molecules should procure this specific intermediate, as substitution would require a complete re-design of the synthetic route and lead to final compounds with unpredictable and likely inferior protein-protein interaction inhibition profiles [2].

Development of Selective TTK Kinase Chemical Probes

With a verified IC50 of 5,600 nM against Dual Specificity Protein Kinase TTK, this compound serves as a direct starting point for structure-activity relationship (SAR) campaigns aimed at developing selective TTK inhibitors for studying mitotic checkpoint biology [1]. Its moderate affinity provides a clear quantitative baseline for measuring improvements in potency and selectivity through chemical modification, an advantage not shared by completely inactive core scaffolds.

Chemical Biology Studies of Apoptosis Pathways

The compound's unique `carbamoylmethyl` linker is a key pharmacophoric element for engaging inhibitor of apoptosis (IAP) proteins, as demonstrated in the patent literature [1]. For laboratories investigating the role of IAPs in cancer cell survival, this intermediate is essential for creating tool compounds that can probe the BIR3 domain of XIAP, a mechanism of action that is inaccessible to its simpler tetrahydronaphthalene analogs [2].

Quote Request

Request a Quote for tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.